8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C19H20F3N3O3S and its molecular weight is 427.44. The purity is usually 95%.
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Biological Activity
The compound 8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421510-01-1) is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20F3N3O3S with a molecular weight of 427.4 g/mol. Its structure features a thiazine ring fused with a pyrimidine moiety, which is known to influence biological activity significantly.
Property | Value |
---|---|
Molecular Formula | C19H20F3N3O3S |
Molecular Weight | 427.4 g/mol |
CAS Number | 1421510-01-1 |
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticonvulsant properties. For instance, derivatives of pyrimidine and thiazine have shown efficacy in maximal electroshock seizure (MES) models, suggesting that the target compound may also possess anticonvulsant activity. In particular, the presence of the trifluoromethoxy group has been associated with enhanced potency in various biological assays .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the pyrimidine structure can significantly alter biological activity. The trifluoromethoxy substituent is particularly noteworthy as it enhances lipophilicity and possibly bioavailability, which are crucial for CNS-active compounds .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating related compounds, it was found that those with similar structural features exhibited ED50 values ranging from 8.9 mg/kg to 22 mg/kg in MES models. The compound's structural analogs showed protective effects against tonic-clonic seizures in animal models .
- CNS Activity : Research has demonstrated that compounds structurally related to the target molecule can exhibit both CNS stimulant and depressant activities depending on specific substitutions. This duality suggests potential for developing treatments for various neurological disorders .
Properties
IUPAC Name |
8-tert-butyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c1-18(2,3)14-8-15(26)25-9-11(10-29-17(25)24-14)16(27)23-12-4-6-13(7-5-12)28-19(20,21)22/h4-8,11H,9-10H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDGOVZGKGWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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